N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a piperidine moiety via a methylene bridge. The piperidine ring is further substituted with a furan-3-carbonyl group, introducing both aromatic (furan) and amide functionalities. This structure combines heterocyclic motifs known for their pharmacological relevance, such as benzothiazole (common in kinase inhibitors and antimicrobial agents) and piperidine (a scaffold in CNS-targeting drugs).
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(18-21-15-3-1-2-4-16(15)26-18)20-11-13-5-8-22(9-6-13)19(24)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAPNXDLHYYPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 373.44 g/mol
- CAS Number : 71786717
The structure features a benzo[d]thiazole moiety linked to a piperidine ring, which is substituted with a furan-3-carbonyl group. This unique arrangement may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of furan-3-carbonyl chloride, which is reacted with piperidine to form an intermediate. This intermediate is then reacted with benzo[d]thiazole-2-carboxylic acid under specific conditions to yield the final product. Solvents like dichloromethane and catalysts such as triethylamine are commonly used in these reactions .
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate that it demonstrates significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antitumor activity. Studies have reported that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
The mechanism behind its antitumor activity may involve the induction of apoptosis and inhibition of cell proliferation, although further studies are needed to elucidate these pathways fully .
The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets within microbial and cancer cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cell survival and replication.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
- Antitumor Mechanism : It potentially induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA) showed that it was more effective than standard antibiotics like ciprofloxacin, highlighting its potential as a novel therapeutic agent against resistant strains .
Case Study 2: Anticancer Properties
In another study focusing on its antitumor effects, this compound was found to significantly reduce tumor growth in xenograft models, suggesting its viability for further development as an anticancer drug .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide:
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- This compound has the CAS number 1797617-71-0 and a molecular weight of 369.4 . The molecular formula is C19H19N3O3S .
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- This compound is a research compound with a molecular formula of C21H21N3O3S and a molecular weight of 395.48. It has potential biological activities in pharmacology and medicinal chemistry.
- Related compounds have been developed as PET tracers for imaging reactive microglia, which is important in the field of neuroinflammation imaging.
Antitumor Activity
- Thiazole derivatives, which are structurally related to the target compound, have shown antitumor potential. They exhibit cytotoxic effects against various cancer cell lines, with some showing IC50 values in the low micromolar range against A431 and Jurkat cells.
- Electron-donating groups on the thiazole ring can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Activity
- Thiazole derivatives have also been explored for their anticonvulsant properties, demonstrating a protective effect in animal models. Specific structural features are crucial for maximizing anticonvulsant efficacy.
Case Studies
- One study showed that a similar compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent. Another investigation reported neuroprotective effects in vitro by reducing oxidative stress markers and enhancing neuronal survival under stress conditions.
Other Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Piperidine Scaffolds
*Estimated based on structural similarity to –14 compounds.
Key Observations:
- Benzothiazole vs.
- Furan vs. Tetrahydrofuran: The tetrahydrofuran substituent in introduces saturation, likely improving solubility but reducing aromatic stacking capacity compared to the target compound’s furan-3-carbonyl group.
- Piperidine vs. Piperazine: Piperazine derivatives (e.g., ) exhibit higher basicity due to the additional nitrogen, which may influence pharmacokinetics (e.g., blood-brain barrier penetration).
Functional Analogues with Heterocyclic Carboxamides
Key Observations:
- Thiazole vs. Benzothiazole: Thiazole-based carboxamides () are smaller and less planar than benzothiazole, possibly favoring interactions with shallow binding pockets.
- Furan-3-carboxamide vs. Furan-2-carboxamide: The target compound’s furan-3-carbonyl group (vs. furan-2-carboxamide in ) alters the spatial orientation of the carbonyl group, impacting hydrogen-bonding patterns.
Pharmacologically Relevant Piperidine Derivatives
Several piperidine-containing compounds in the evidence are controlled substances (e.g., opioids in ), highlighting the scaffold’s versatility. While the target compound lacks the phenolic or aniline moieties typical of opioids, its piperidine-methyl group could theoretically interact with opioid receptors if modified.
Q & A
Q. What are the recommended synthetic routes for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can purity be optimized?
- Methodology : Utilize a multi-step approach involving: (i) Piperidine functionalization : React piperidin-4-ylmethanamine with furan-3-carbonyl chloride under anhydrous conditions (e.g., DCM, TEA as base) to yield the furan-substituted piperidine intermediate. (ii) Coupling with benzo[d]thiazole-2-carboxylic acid : Use carbodiimide coupling agents (e.g., EDCl/HOBt) in DMF or THF to link the intermediate to the benzo[d]thiazole moiety. (iii) Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water) to achieve >95% purity .
- Key considerations : Monitor reaction progress via TLC and confirm intermediates via -NMR (e.g., piperidine proton shifts at δ 2.5–3.5 ppm) and LC-MS (APCI/ESI+) .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical techniques :
- - and -NMR : Identify characteristic signals (e.g., furan carbonyl at ~δ 165 ppm in -NMR, benzothiazole aromatic protons at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- HPLC purity : Use reverse-phase methods (e.g., acetonitrile/water gradient) to detect impurities (<1%) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothiazole and furan moieties?
- Substituent variations :
- Benzothiazole modifications : Replace benzo[d]thiazole with benzo[b]thiophene or imidazo[4,5-b]pyridine to assess impact on receptor binding (e.g., urotensin-II receptor antagonism) .
- Furan optimization : Introduce electron-withdrawing groups (e.g., bromo, nitro) at the furan 5-position to enhance metabolic stability .
Q. How can molecular docking studies guide the design of analogs with improved target affinity?
- Protocol : (i) Protein preparation : Retrieve target receptor structures (e.g., urotensin-II receptor PDB: 4EIY) and optimize protonation states using Schrödinger Maestro. (ii) Ligand parametrization : Generate 3D conformers of the compound and analogs using OMEGA2. (iii) Docking simulations : Use Glide SP/XP scoring to prioritize poses with strong hydrogen bonds (e.g., benzothiazole NH to Asp130) and hydrophobic interactions (furan ring with Phe198) .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC values to refine models .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values for similar compounds may arise from assay conditions (e.g., ATP concentration in kinase assays) or purity issues.
- Solutions :
- Orthogonal assays : Validate activity in both cell-free (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) systems .
- Batch analysis : Re-test compound purity via -NMR and HRMS to rule out degradation products .
Methodological Challenges
Q. What are the limitations of current synthetic methods for scaling up production of this compound?
- Challenges : Low yields (<40%) in coupling steps due to steric hindrance from the piperidine-furan group .
- Optimization :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) and improve yields by 20% .
- Flow chemistry : Enable continuous production of intermediates (e.g., furan-3-carbonyl piperidine) with >90% conversion .
Q. How can metabolic stability and toxicity be evaluated during preclinical development?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t >30 min desirable) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In silico tools : Use ADMET Predictor™ to estimate LogP (<3.5) and hERG inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
